2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline
Overview
Description
2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an aniline group attached
Mechanism of Action
Target of Action
Triazolopyridine derivatives, a class to which this compound belongs, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and neurotransmission .
Mode of Action
It’s known that triazolopyridine derivatives can interact with their targets via hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given the potential targets of triazolopyridine derivatives, it can be inferred that this compound may influence pathways related to inflammation, oxygen sensing, and neurotransmission .
Pharmacokinetics
The presence of a triazole ring in the structure suggests that this compound may have good bioavailability, as triazole-containing compounds are known to exhibit good absorption and distribution characteristics .
Result of Action
Based on the known effects of triazolopyridine derivatives, this compound may exhibit anti-inflammatory, antiviral, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline are largely determined by its interactions with various biomolecules. The compound’s ability to form hydrogen bonds allows it to interact with different target receptors
Cellular Effects
Related compounds have shown promising antiproliferative activities against various cancer cell lines . These compounds inhibit the growth of cells in a dose-dependent manner and induce apoptosis
Molecular Mechanism
It is known that related compounds can bind to certain proteins, resulting in enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitroaniline with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that show comparable chemical reactivity and applications.
Aniline derivatives: Compounds with an aniline group that participate in similar substitution reactions.
Uniqueness
2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline is unique due to the combination of the triazole and pyridine rings, which confer distinct electronic properties and reactivity. This fusion enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
2-methyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-8-10(5-6-11(9)14)13-16-15-12-4-2-3-7-17(12)13/h2-8H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVBGFEPYHXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C3N2C=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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